molecular formula C8H6O2 B1279891 Benzofuran-4-ol CAS No. 480-97-7

Benzofuran-4-ol

Cat. No. B1279891
CAS RN: 480-97-7
M. Wt: 134.13 g/mol
InChI Key: CFBCZETZIPZOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran derivatives are a significant class of compounds that are widely distributed in nature and exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have therefore garnered considerable attention from the chemical and pharmaceutical research communities. Benzofuran-4-ol, as a member of this family, shares the core structure that is the focus of extensive research due to its potential applications in drug development.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their complex structures and potent biological activities. The first enantioselective formal [5+4] cycloaddition under palladium catalysis has been developed to produce benzofuran-fused nine-membered rings, which can undergo unique rearrangements to form densely substituted polycyclic heterocycles . Additionally, novel methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade and proton quantum tunneling, which offer high yields and fewer side reactions . Lewis acid-catalyzed synthesis has also been employed to create 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The actual structure of benzofuranone-typical compounds in solution has been confirmed to be the lactone form rather than the enol form . The introduction of metallole units into benzofuran-fused silole and germole derivatives has been shown to enhance conjugation by raising the HOMO energy level . Furthermore, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. For instance, a silver-catalyzed synthesis of 4-substituted benzofurans involves a cascade oxidative coupling-annulation protocol . The biological properties of synthetic benzofuran derivatives have been evaluated, revealing that their antiproliferative activity correlates with lipophilicity and their ability to bind telomeric DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are essential for their function as antioxidants and therapeutic agents. The thermodynamic driving forces of benzofuranone-typical compounds to release protons, hydrogen atoms, and electrons have been determined, suggesting their potential as hydrogen-atom-donating antioxidants . The crystal structures of benzofuran-fused silole and germole derivatives, including their reversible dimerization behavior, have been elucidated .

Scientific Research Applications

Biological and Pharmacological Applications

Benzofuran derivatives, including Benzofuran-4-ol, demonstrate a wide array of biological and pharmacological activities. These activities encompass anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These derivatives have been studied extensively due to their potential as natural drug lead compounds, with recent discoveries highlighting their effectiveness against diseases like hepatitis C and cancer. Novel methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran compounds for medical applications (Miao et al., 2019).

Antimicrobial Agents

Benzofuran and its derivatives, including Benzofuran-4-ol, are gaining attention as effective structures in antimicrobial therapy. They have been found suitable for the treatment of microbial diseases, with certain derivatives like psoralen and angelicin used in treating skin conditions like cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in designing antimicrobial agents (Hiremathad et al., 2015).

Optoelectronic Applications

Benzofuran-fused phosphole derivatives have shown potential in opto-electronic applications. These compounds, through their unique optical and electrochemical properties, have been utilized as emitters in OLEDs, illustrating the versatility of benzofuran derivatives in technological applications beyond pharmacology (Chen et al., 2013).

Antifungal Activity

Benzofuran-5-ol derivatives, closely related to Benzofuran-4-ol, have been synthesized and tested for antifungal activity against various pathogens. These compounds have shown promising results, suggesting their potential as antifungal agents (Ryu et al., 2010).

Synthesis and Drug Prospects

The synthesis of benzofuran derivatives has been a topic of interest due to their significant biological activities and drug prospects. The relationship between their bioactivities and structures has been thoroughly investigated, leading to the development of complex benzofuran derivatives for potential therapeutic applications (Heravi et al., 2017).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as promising structures for the development of new therapeutic agents, especially in the search for efficient antimicrobial candidates . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBCZETZIPZOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469337
Record name Benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-4-ol

CAS RN

480-97-7
Record name 4-Benzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.76 g (27.6 mmol) of 6,7-dihydro-1-benzofuran-4(5H)-one (prepared according to Tetrahedron Lett. 1994, 35, 6231) and 10% of palladium on activated carbon in 34 ml of decalin and 6 ml of dodecene are heated in a metal bath at 200° C. overnight. The mixture is cooled to 80° C., ethanol is added and the mixture is filtered off through CELITE (diatomaceous earth). The CELITE (diatomaceous earth) is washed twice with ethanol and the filtrate is concentrated. The residue, which still contains decalin and dodecene, is mixed with petroleum ether and cooled in an ice bath. An oily precipitate forms. The solvent is decanted off and the oil is purified by preparative HPLC.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-4-ol
Reactant of Route 2
Benzofuran-4-ol
Reactant of Route 3
Benzofuran-4-ol
Reactant of Route 4
Benzofuran-4-ol
Reactant of Route 5
Benzofuran-4-ol
Reactant of Route 6
Benzofuran-4-ol

Citations

For This Compound
48
Citations
M Thevenin, S Thoret, P Grellier, J Dubois - Bioorganic & medicinal …, 2013 - Elsevier
… These conditions combined with the use of 3 equiv of alkynes allowed to significantly increase the reaction yield up to 77% for benzofuran-4-ol 11 (Scheme 2). Afterwards they were …
Number of citations: 107 www.sciencedirect.com
K Liouane, KBH Salah, HB Abdelkader… - African Journal of …, 2012 - academicjournals.org
… Our natural product isolated (6-methoxy-1-benzofuran-4ol) showed an interesting antifungal activity against all fungi except C. albicans. There are well known natural products having …
Number of citations: 3 academicjournals.org
J Tian, Z Ying, X Lan, Y Li, A Leng, X Ying - Phytochemistry Letters, 2022 - Elsevier
… Accordingly, the structure of a benzofuran-4-ol was clearly revealed. The hydrogen signals located at δ H 7.73 (2 H, dd, J=8.4, 1.2 Hz) and δ H 7.48 (2 H, t, J=7.98 Hz) and the carbon …
Number of citations: 6 www.sciencedirect.com
Y Li, H Liu, L Sun, J Liu, Z Xue, J Yao, C Wang - Synlett, 2013 - thieme-connect.com
… The structure of 2-(2-methoxybenzylidenamino)-3-(4-fluorophenyl)benzofuran-4-ol (4l) was … 2-(2-Methoxybenzylideneamino)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)benzofuran-4-ol (…
Number of citations: 5 www.thieme-connect.com
N Noviany, A Samadi, EL Carpenter… - Journal of natural …, 2021 - Springer
… Synthesis of 2-(4-hydroxy-2-methoxyphenyl)-6-methoxy-3-((propylamino)methyl)benzofuran-4-ol (11). A suspension of n-butyl amine (0.02 mL, 1.1 eq, 0.0175 mmol) in pyridine (0.2 mL…
Number of citations: 13 link.springer.com
A Hiremathad, MR Patil, KR Chethana, K Chand… - RSC …, 2015 - pubs.rsc.org
Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents. Although many classes of active compounds have been established …
Number of citations: 161 pubs.rsc.org
D Simoni, R Romagnoli, R Baruchello… - Journal of medicinal …, 2006 - ACS Publications
We studied the anticancer activity of a series of new combretastatin derivatives with B-ring modifications. The structure−activity relationship (SAR) information confirmed the importance …
Number of citations: 137 pubs.acs.org
S Yamaguchi, M Takai, I Hanazome, Y Okada… - Bulletin of the …, 1987 - journal.csj.jp
… In 1969, Allan et al. isolated a new dihydrobenzofuran from Remiria maritima and proposed a structure of 5-acetyl-2-isopropenyl-6-methoxy-2,3-dihydrobenzofuran-4-ol (1). A positive …
Number of citations: 19 www.journal.csj.jp
CY Chen, CM Lin, HC Lin, CF Huang, CY Lee… - European Journal of …, 2017 - Elsevier
Abstract Treatment of cancer patients with chemotherapeutic drugs is often associated with the occurrence of tumors with a multidrug resistance (MDR). Furthermore, the relation …
Number of citations: 17 www.sciencedirect.com
M Aso, A Ojida, G Yang, OJ Cha, E Osawa… - The Journal of …, 1993 - ACS Publications
Fused 3-methylfurans are readily obtained by the reaction of allenic sulfonium salt 1 and the enolate anions of cyclic 1, 3-dicarbonyl compounds in two steps. Using these fused 3-…
Number of citations: 102 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.